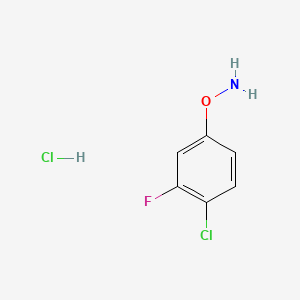
O-(4-Chloro-3-fluorophenyl)hydroxylamine Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-(4-Chloro-3-fluorophenyl)hydroxylamine Hydrochloride: is a chemical compound with the molecular formula C6H6ClFNO·HCl. It is a derivative of hydroxylamine, where the hydroxylamine group is substituted with a 4-chloro-3-fluorophenyl group. This compound is often used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of O-(4-Chloro-3-fluorophenyl)hydroxylamine Hydrochloride typically involves the reaction of 4-chloro-3-fluoroaniline with hydroxylamine hydrochloride under acidic conditions. The reaction is carried out in a solvent such as ethanol or water, and the product is isolated by crystallization or precipitation.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process involves careful control of temperature, pH, and reaction time to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: O-(4-Chloro-3-fluorophenyl)hydroxylamine Hydrochloride can undergo oxidation reactions to form nitroso or nitro derivatives.
Reduction: It can be reduced to form the corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are used in the presence of a base.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: O-(4-Chloro-3-fluorophenyl)hydroxylamine Hydrochloride is used as a building block in organic synthesis. It is employed in the preparation of various pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used as a reagent for the modification of biomolecules. It can be used to introduce specific functional groups into proteins or nucleic acids.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. It is used in the synthesis of compounds with potential therapeutic effects.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and intermediates for various applications.
Mechanism of Action
The mechanism of action of O-(4-Chloro-3-fluorophenyl)hydroxylamine Hydrochloride involves its ability to act as a nucleophile or electrophile in chemical reactions. It can form covalent bonds with other molecules, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific application and the nature of the reaction.
Comparison with Similar Compounds
- O-(4-Fluorophenyl)hydroxylamine Hydrochloride
- O-(3-Chloro-2-fluorophenyl)methylhydroxylamine Hydrochloride
- O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine Hydrochloride
Comparison:
- O-(4-Chloro-3-fluorophenyl)hydroxylamine Hydrochloride is unique due to the presence of both chlorine and fluorine substituents on the phenyl ring, which can influence its reactivity and properties.
- O-(4-Fluorophenyl)hydroxylamine Hydrochloride lacks the chlorine substituent, which may result in different reactivity and applications.
- O-(3-Chloro-2-fluorophenyl)methylhydroxylamine Hydrochloride has a different substitution pattern, which can affect its chemical behavior.
- O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine Hydrochloride has multiple fluorine substituents, making it more electron-withdrawing and potentially more reactive in certain reactions.
This detailed article provides an overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C6H6Cl2FNO |
|---|---|
Molecular Weight |
198.02 g/mol |
IUPAC Name |
O-(4-chloro-3-fluorophenyl)hydroxylamine;hydrochloride |
InChI |
InChI=1S/C6H5ClFNO.ClH/c7-5-2-1-4(10-9)3-6(5)8;/h1-3H,9H2;1H |
InChI Key |
PWBNLASNHITQKM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1ON)F)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





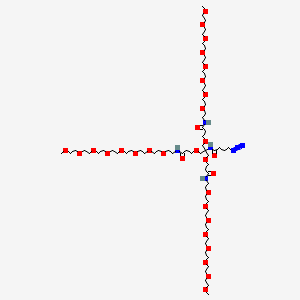

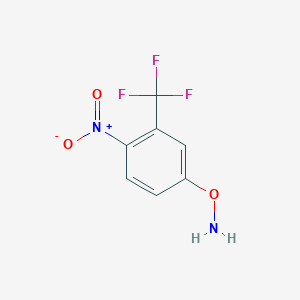
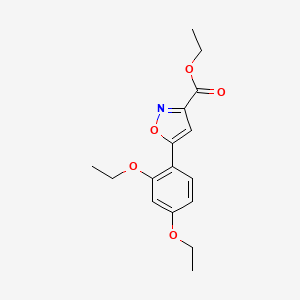
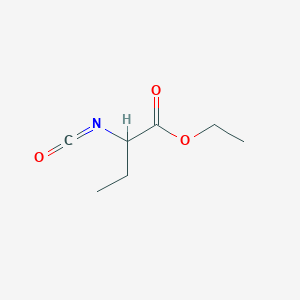
![3-(3,5-Dimethyl-phenyl)-6-(4-fluoro-phenyl)-1,2-dihydro-[1,2,4,5]tetrazine](/img/structure/B15338990.png)
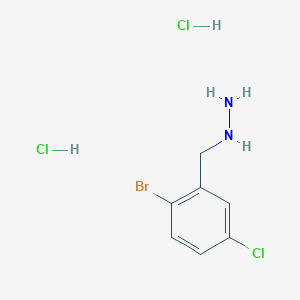

![(5-Amino-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)methanol](/img/structure/B15339002.png)


